molecular formula C18H14N4O3S B11515487 quinolin-8-yl (1E)-N-(2-nitrophenyl)-2-oxopropanehydrazonothioate

quinolin-8-yl (1E)-N-(2-nitrophenyl)-2-oxopropanehydrazonothioate

Cat. No.: B11515487
M. Wt: 366.4 g/mol
InChI Key: CKOLSBFVXGCSKI-DYTRJAOYSA-N
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Description

Quinolin-8-yl (1E)-N-(2-nitrophenyl)-2-oxopropanehydrazonothioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, a nitrophenyl group, and a hydrazonothioate moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl (1E)-N-(2-nitrophenyl)-2-oxopropanehydrazonothioate typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoline-8-carbaldehyde with 2-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a thioester or thiocarbonyl compound under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl (1E)-N-(2-nitrophenyl)-2-oxopropanehydrazonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The hydrazonothioate moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Ethanol, methanol, dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Quinolin-8-yl (1E)-N-(2-nitrophenyl)-2-oxopropanehydrazonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of quinolin-8-yl (1E)-N-(2-nitrophenyl)-2-oxopropanehydrazonothioate involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The nitrophenyl group can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. Additionally, the hydrazonothioate moiety can inhibit specific enzymes, further contributing to its biological effects.

Comparison with Similar Compounds

Quinolin-8-yl (1E)-N-(2-nitrophenyl)-2-oxopropanehydrazonothioate can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Nitrophenyl hydrazones: These compounds contain the nitrophenyl group and hydrazone moiety but lack the quinoline ring, resulting in different reactivity and applications.

    Thioesters and thiocarbonyl compounds: These compounds have similar sulfur-containing functional groups but differ in their overall structure and properties.

The uniqueness of this compound lies in its combination of these functional groups, which confer a distinct set of chemical reactivities and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

quinolin-8-yl (1E)-N-(2-nitroanilino)-2-oxopropanimidothioate

InChI

InChI=1S/C18H14N4O3S/c1-12(23)18(21-20-14-8-2-3-9-15(14)22(24)25)26-16-10-4-6-13-7-5-11-19-17(13)16/h2-11,20H,1H3/b21-18+

InChI Key

CKOLSBFVXGCSKI-DYTRJAOYSA-N

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/SC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])SC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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